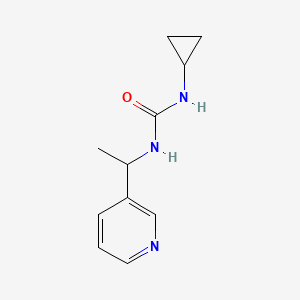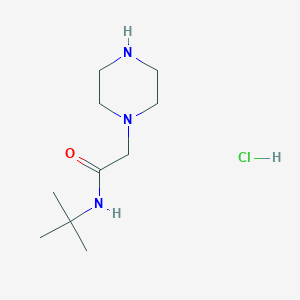
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to have significant pharmacological activity. In
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea is complex and not fully understood. It is believed to act by inhibiting the activity of several key enzymes and signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. It also appears to activate several pro-apoptotic pathways, leading to cell death.
Biochemical and Physiological Effects
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea has been found to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and induce apoptosis, it has been shown to have anti-inflammatory effects and to modulate the immune system. It has also been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea for lab experiments is its high potency and specificity. It has been found to have significant activity against a variety of diseases at relatively low concentrations. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in cancer treatment. Another area of interest is its potential as a treatment for neurological disorders. Studies are needed to further explore its neuroprotective effects and to determine its potential for use in treating diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis method for 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea and to develop more efficient and cost-effective methods for producing this compound.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea involves the reaction of 1-cyclopropyl-3-aminopropan-1-ol with 3-pyridinecarboxaldehyde in the presence of a catalyst such as zinc chloride. The resulting product is then treated with urea to obtain 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have significant pharmacological activity against a variety of diseases including cancer, inflammation, and neurological disorders. Its potential as an anticancer agent has been particularly well-studied, with several studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(9-3-2-6-12-7-9)13-11(15)14-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUZKXHCKCYZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)

![1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)

![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)
![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)


![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)

